molecular formula C10H6F2N2O2S B13247553 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B13247553
M. Wt: 256.23 g/mol
InChI Key: NFPVVDNMUIGTDO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with difluoromethylating agents and nitrophenyl derivatives. One common method involves the cyclization of a thioamide with a halogenated nitrobenzene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Cyclization: Cyclization agents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2).

Major Products Formed

    Reduction: Formation of 2-(Difluoromethyl)-5-(3-aminophenyl)-1,3-thiazole.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Cyclization: Formation of polycyclic thiazole derivatives.

Scientific Research Applications

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethyl)-5-(3-aminophenyl)-1,3-thiazole: Similar structure but with an amino group instead of a nitro group.

    2-Fluoro-3-nitrophenyl difluoromethyl sulfone: Contains a sulfone group instead of a thiazole ring.

    (2-Nitrophenyl)methanol derivatives: Compounds with a similar nitrophenyl group but different core structures.

Uniqueness

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole is unique due to the combination of its difluoromethyl and nitrophenyl groups attached to the thiazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6F2N2O2S

Molecular Weight

256.23 g/mol

IUPAC Name

2-(difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C10H6F2N2O2S/c11-9(12)10-13-5-8(17-10)6-2-1-3-7(4-6)14(15)16/h1-5,9H

InChI Key

NFPVVDNMUIGTDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(S2)C(F)F

Origin of Product

United States

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